(2-Methoxyethyl)(2-phenylethyl)amine
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Overview
Description
(2-Methoxyethyl)(2-phenylethyl)amine is an organic compound with the molecular formula C11H17NO. It is a member of the phenethylamine family, which is known for its diverse applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-Methoxyethyl)(2-phenylethyl)amine typically involves the reaction of 2-methoxyethylamine with 2-phenylethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound can be achieved through a multi-step process. One common method involves the initial preparation of 2-methoxyethylamine, followed by its reaction with 2-phenylethyl bromide. The final product is purified through distillation or recrystallization to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyethyl)(2-phenylethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
(2-Methoxyethyl)(2-phenylethyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)(2-phenylethyl)amine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Phenylethylamine: A simple phenethylamine with similar structural features but lacking the methoxyethyl group.
2-Methoxyethylamine: Contains the methoxyethyl group but lacks the phenylethyl moiety.
2,5-Dimethoxyphenethylamine: A phenethylamine derivative with two methoxy groups on the aromatic ring.
Uniqueness
(2-Methoxyethyl)(2-phenylethyl)amine is unique due to the presence of both the methoxyethyl and phenylethyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler analogs .
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-phenylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-13-10-9-12-8-7-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWXPJSEFTZSDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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